molecular formula C14H12F3N3O B12240477 N-(pyrimidin-2-yl)-3-[4-(trifluoromethyl)phenyl]propanamide

N-(pyrimidin-2-yl)-3-[4-(trifluoromethyl)phenyl]propanamide

Cat. No.: B12240477
M. Wt: 295.26 g/mol
InChI Key: KLXZKLATPPUFLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(pyrimidin-2-yl)-3-[4-(trifluoromethyl)phenyl]propanamide is a compound that features a pyrimidine ring and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyrimidin-2-yl)-3-[4-(trifluoromethyl)phenyl]propanamide typically involves the reaction of a pyrimidine derivative with a trifluoromethyl-substituted phenylpropanoic acid or its derivatives. The reaction conditions often include the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(pyrimidin-2-yl)-3-[4-(trifluoromethyl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like Grignard reagents and organolithium compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(pyrimidin-2-yl)-3-[4-(trifluoromethyl)phenyl]propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound’s unique properties make it suitable for use in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(pyrimidin-2-yl)-3-[4-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(pyrimidin-2-yl)-3-[4-(trifluoromethyl)phenyl]propanamide is unique due to its specific combination of a pyrimidine ring and a trifluoromethyl-substituted phenyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C14H12F3N3O

Molecular Weight

295.26 g/mol

IUPAC Name

N-pyrimidin-2-yl-3-[4-(trifluoromethyl)phenyl]propanamide

InChI

InChI=1S/C14H12F3N3O/c15-14(16,17)11-5-2-10(3-6-11)4-7-12(21)20-13-18-8-1-9-19-13/h1-3,5-6,8-9H,4,7H2,(H,18,19,20,21)

InChI Key

KLXZKLATPPUFLD-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)NC(=O)CCC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.